molecular formula C21H18N2O2S B6569099 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide CAS No. 946246-17-9

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

Cat. No. B6569099
CAS RN: 946246-17-9
M. Wt: 362.4 g/mol
InChI Key: GFIZABUCTVISHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as hydroquinolines . These are derivatives of quinoline in which at least one double bond in the quinoline moiety are reduced by adding two hydrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and refractive index. For a related compound, 1,2,3,4-Tetrahydroquinoline, the refractive index is 1.593, the boiling point is between 113-117 °C/10 mmHg, the melting point is between 9-14 °C, and the density is 1.061 g/mL at 25 °C .

Scientific Research Applications

BTHQC has been studied as a potential therapeutic agent for a variety of diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been studied as a potential antifungal agent, as well as a potential treatment for Alzheimer’s disease.

Mechanism of Action

The mechanism of action of BTHQC is not yet fully understood, however, it is believed to be related to its ability to interact with enzymes and receptors in the body. Specifically, it has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has been shown to interact with the receptor for advanced glycation endproducts (RAGE), which is involved in the regulation of inflammatory processes.
Biochemical and Physiological Effects
BTHQC has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins, by blocking the action of the enzyme COX-2. In addition, it has been shown to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress. Furthermore, BTHQC has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Finally, it has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of a variety of cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using BTHQC in laboratory experiments include its low cost, its stability in a variety of conditions, and its availability in a range of concentrations. Furthermore, it has been shown to be non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to using BTHQC in laboratory experiments, such as its limited solubility in water and its poor absorption by cells.

Future Directions

The potential future directions for BTHQC include further research into its mechanism of action, its potential therapeutic applications, and its potential toxicity. Furthermore, further research into the synthesis of BTHQC could lead to the development of more efficient synthesis methods. Additionally, further research into the biochemical and physiological effects of BTHQC could lead to the development of novel therapeutic agents. Finally, further research into the potential toxicity of BTHQC could lead to the development of safer therapeutic agents.

Synthesis Methods

BTHQC can be synthesized through a multi-step process. The first step involves the reaction of benzoyl chloride and 1,2,3,4-tetrahydroquinoline-6-thiophene-2-carboxylic acid, which are combined in a heated solution of acetonitrile. This reaction results in the formation of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamiderahydroquinoline-6-thiophene-2-carboxamide. The second step involves the conversion of the carboxamide group to a carboxylic acid by treating the reaction mixture with hydrochloric acid. The third step involves the conversion of the carboxylic acid to a carboxamide group by treating the reaction mixture with sodium bicarbonate. Finally, the fourth step involves the purification of the product by column chromatography.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c24-20(19-9-5-13-26-19)22-17-10-11-18-16(14-17)8-4-12-23(18)21(25)15-6-2-1-3-7-15/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIZABUCTVISHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.